N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide
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Overview
Description
N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide is a complex organic compound that features a morpholine ring substituted with a 4-methylphenyl group and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethylene glycol with ammonia or a primary amine.
Substitution with 4-Methylphenyl Group: The morpholine ring is then substituted with a 4-methylphenyl group through a nucleophilic substitution reaction.
Addition of Prop-2-enamide Group: Finally, the prop-2-enamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler analog with a similar morpholine ring structure.
N-Methylmorpholine: Another related compound with a methyl group attached to the nitrogen atom of the morpholine ring.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A compound with a similar aromatic substitution pattern.
Uniqueness
N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-[(4-methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-16(19)17-10-15-12-18(8-9-20-15)11-14-6-4-13(2)5-7-14/h3-7,15H,1,8-12H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBLURUENTDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC(C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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